7-Methyl-1H-indazole-4-boronic acid
Overview
Description
7-Methyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The boronic acid group in this compound makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
7-Methyl-1H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic compound . Indazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
It’s worth noting that boronic acids, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazole-4-boronic acid typically involves the borylation of 7-Methyl-1H-indazole. One common method is the transition-metal-catalyzed borylation using diboron reagents. For instance, the reaction of 7-Methyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
7-Methyl-1H-indazole-4-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 1-Methyl-1H-indazole-4-boronic acid
- 2-Methyl-1H-indazole-4-boronic acid
- 1H-Indazole-5-boronic acid
Comparison: 7-Methyl-1H-indazole-4-boronic acid is unique due to the position of the methyl group on the indazole ring, which can influence its reactivity and the stability of intermediates in chemical reactions. Compared to 1-Methyl-1H-indazole-4-boronic acid, the methyl group at the 7-position can lead to different steric and electronic effects, potentially altering the compound’s behavior in cross-coupling reactions .
Properties
IUPAC Name |
(7-methyl-1H-indazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-3-7(9(12)13)6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZXPPCPIAEUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=C(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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